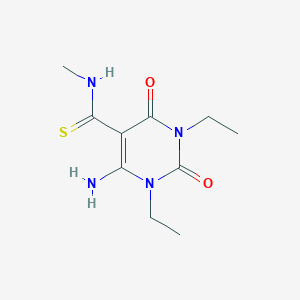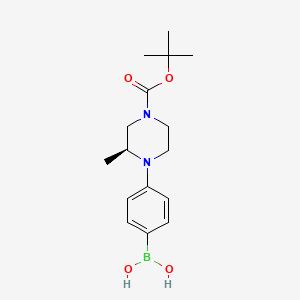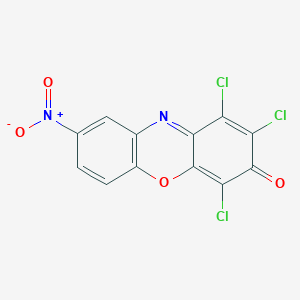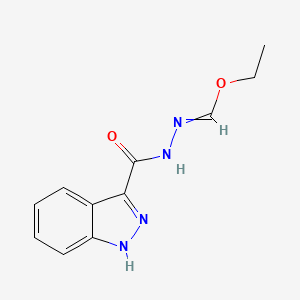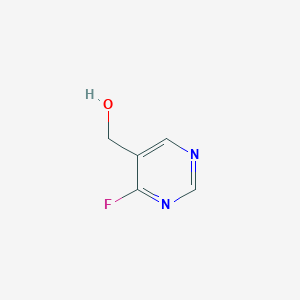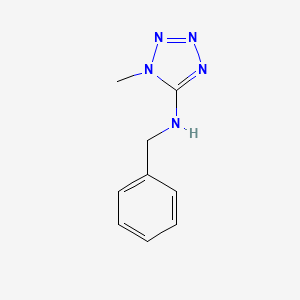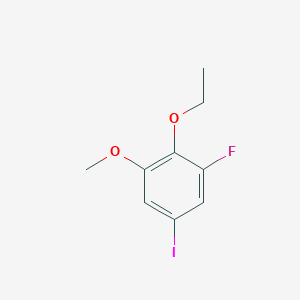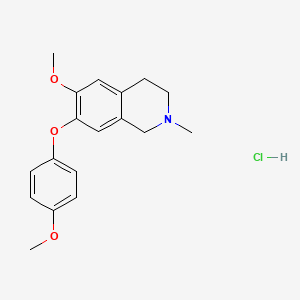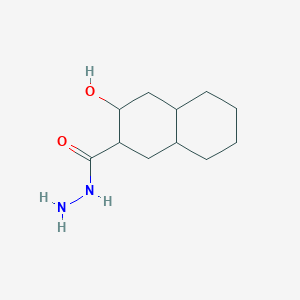
2-Amino-6-fluoronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, where the amino group is positioned at the 2nd carbon and the fluorine atom at the 6th carbon of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoronicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-6-fluoropyridine.
Formylation: The formylation of 2-amino-6-fluoropyridine is achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Amino-6-fluoronicotinic acid.
Reduction: 2-Amino-6-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-6-fluoronicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays
Mecanismo De Acción
The mechanism of action of 2-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Fluorescent Probing: The compound’s fluorescence properties allow it to be used as a probe to study molecular interactions and dynamics within biological systems
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-fluorobenzoic acid
- 2-Amino-6-fluoropyridine
- 2-Amino-6-fluoronicotinic acid
Uniqueness
2-Amino-6-fluoronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .
Propiedades
Fórmula molecular |
C6H5FN2O |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
2-amino-6-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) |
Clave InChI |
OLVINJYSMALAAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)
